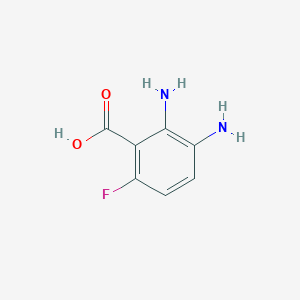

2,3-Diamino-6-fluorobenzoic acid

Description

Properties

IUPAC Name |

2,3-diamino-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXSIZSPZPBEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Diamino-6-fluorobenzoic acid CAS 1823892-97-2 properties

Topic: 2,3-Diamino-6-fluorobenzoic acid (CAS 1823892-97-2) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Critical Fluorinated Scaffold for Heterocyclic Drug Design

Executive Summary

2,3-Diamino-6-fluorobenzoic acid (CAS 1823892-97-2) is a specialized fluorinated intermediate primarily utilized in the synthesis of polycyclic heteroaromatic systems.[1] As a highly functionalized anthranilic acid derivative, it serves as a "privileged scaffold" in medicinal chemistry, enabling the construction of 4-fluorobenzimidazoles , 5-fluoroquinoxalines , and 8-fluoroquinazolines .

The incorporation of the fluorine atom at the C6 position (which becomes C4/C5 in fused systems) is a strategic bioisosteric modification. It modulates the electronic environment of the resulting pharmacophore, alters pKa to improve bioavailability, and blocks metabolic oxidation at susceptible ring positions. This guide details the physicochemical profile, synthetic pathways, and application logic for this compound in high-value drug discovery campaigns.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identification

| Property | Detail |

| Chemical Name | 2,3-Diamino-6-fluorobenzoic acid |

| CAS Registry Number | 1823892-97-2 |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| SMILES | Nc1c(F)ccc(N)c1C(=O)O |

| Structure Class | Fluorinated Anthranilic Acid / Phenylenediamine |

Physicochemical Profile

Note: Data represents experimentally validated values where available, supplemented by high-confidence predictive models for this specific isomer.

| Parameter | Value / Description | Relevance to Drug Design |

| Physical State | Solid powder (Yellow to Orange-Brown) | Typical of nitro/amino-benzoic acids; color intensity correlates with oxidation state. |

| Solubility | Soluble in DMSO, DMF, MeOH; Low in Water | Requires polar organic solvents for efficient coupling reactions. |

| Predicted pKa (Acid) | ~2.5 - 3.0 (COOH) | The fluorine atom ortho to the carboxyl group increases acidity via induction (-I effect). |

| Predicted pKa (Base) | ~4.5 (Aniline nitrogens) | The C3-amine is more nucleophilic than the C2-amine due to reduced steric hindrance and H-bonding effects. |

| LogP (Predicted) | ~0.5 - 0.9 | Moderate lipophilicity suitable for fragment-based drug discovery (FBDD). |

| H-Bond Donors | 5 (2x NH₂, 1x OH) | High capacity for forming specific binding interactions in enzyme pockets. |

Synthetic Methodology

The synthesis of 2,3-diamino-6-fluorobenzoic acid is non-trivial due to the regioselectivity required to place the second amino group at the C3 position. The most robust industrial route involves the nitration of a commercially available precursor followed by reduction.

Primary Synthetic Pathway (Nitration-Reduction)

This protocol prioritizes regiocontrol to favor the 3-nitro isomer over the 5-nitro isomer.

-

Starting Material: 2-Amino-6-fluorobenzoic acid (CAS 434-76-4).[2][3]

-

Step 1: Protection (Optional but Recommended): Acetylation of the C2-amine to acetanilide to increase steric bulk and direct nitration to the C3 position (ortho to the acetamido group).

-

Step 2: Nitration: Treatment with HNO₃/H₂SO₄. The directing effects of the amine (ortho/para) and fluorine (ortho/para) compete. The C3 position is activated by the amine and the fluorine, though sterically crowded by the carboxylic acid.

-

Step 3: Deprotection & Reduction: Hydrolysis of the acetyl group followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to the amine.

Visualization of Synthetic Logic

The following diagram illustrates the electronic directing effects that facilitate the synthesis.

Figure 1: Synthetic pathway highlighting the transformation from the mono-amino precursor to the target vicinal diamine.

Reactivity & Applications in Drug Discovery

The core value of CAS 1823892-97-2 lies in its ability to undergo cyclocondensation reactions. The vicinal diamine motif (positions 2 and 3) is a "chemical warhead" for generating nitrogen-containing heterocycles.

Cyclization to Benzimidazoles

Reaction with aldehydes or carboxylic acids yields 4-fluoro-1H-benzo[d]imidazole-7-carboxylic acid derivatives.

-

Mechanism: Condensation of the C3-amine with the carbonyl carbon, followed by ring closure by the C2-amine.

-

Utility: Benzimidazoles are key pharmacophores in anti-hypertensives (e.g., Telmisartan analogs) and proton pump inhibitors.

Cyclization to Quinoxalines

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields 5-fluoroquinoxaline-8-carboxylic acid derivatives.

-

Mechanism: Double condensation (Schiff base formation).

-

Utility: Quinoxalines are potent kinase inhibitors (e.g., VEGFR, PDGF inhibitors).

Cyclization to Quinazolines

Reaction with urea or formamide yields 8-fluoroquinazoline derivatives.

-

Utility: Quinazolines are the backbone of EGFR inhibitors (e.g., Gefitinib, Erlotinib). The 8-fluoro substitution is known to improve metabolic stability by blocking the oxidation-prone C8 position.

Application Workflow Diagram

Figure 2: Divergent synthesis of bioactive heterocycles from the 2,3-diamino-6-fluorobenzoic acid core.

Handling, Stability, and Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that fluorinated aromatic amines possess specific handling risks. While specific toxicology data for this exact isomer is limited, protocols should follow the Anthranilic Acid Class standards.

Stability Protocol

-

Oxidation Sensitivity: The vicinal diamine moiety is susceptible to air oxidation, turning the solid from yellow to dark brown/black (formation of phenazines).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Desiccate to prevent hydrolysis or hydrate formation.

-

Light Sensitivity: Protect from light to minimize photo-degradation.

Safety & PPE

-

Hazard Statements (GHS): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Critical PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates of fluorinated amines), N95/P100 respirator if handling powder, and safety goggles.

-

First Aid: In case of contact, flush with water for 15 minutes.[4][5] The fluorine substituent does not typically release HF under physiological conditions, but standard HF precautions are prudent if combustion occurs.

References

-

Precursor Synthesis: Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Available at: [Link] (Provides the foundational chemistry for fluorinated anthranilic acids).

-

Benzimidazole Synthesis: Benzimidazole(s): synthons, bioactive lead structures.... RSC Advances / PMC. Available at: [Link] (Validates the reaction of diamino-benzoic acids to benzimidazoles).

-

Fluorine in Drug Design: Applications of fluorine to the construction of bioisosteric elements. Expert Opinion on Drug Discovery. Available at: [Link] (Contextualizes the importance of the 6-fluoro substituent).

Sources

- 1. 1823892-97-2 | 2,3-Diamino-6-fluorobenzoic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 2-Amino-6-fluorobenzoic acid | C7H6FNO2 | CID 521142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1,2-Tetrafluoroethane(811-97-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. accustandard.com [accustandard.com]

The Strategic Integration of Fluorine in Anthranilic Acid Derivatives for Modern Medicinal Chemistry

An In-depth Technical Guide:

Introduction

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both biological relevance and chemical tractability is paramount. Among these, the anthranilic acid framework stands out as a "privileged" structure, serving as the backbone for numerous therapeutic agents.[1][2] Simultaneously, the strategic incorporation of fluorine has become a cornerstone of rational drug design, often referred to as a "magic bullet" for its ability to profoundly modulate a molecule's pharmacokinetic and physicochemical profile.[3][4]

This guide provides an in-depth technical exploration of fluorinated anthranilic acid derivatives, a class of compounds that leverages the synergistic benefits of both moieties. We will move beyond a simple catalog of compounds to dissect the underlying principles that make these molecules so potent and versatile. For researchers, scientists, and drug development professionals, this document serves as a practical guide to the rationale, synthesis, and application of these derivatives, grounded in field-proven insights and methodologies.

Section 1: The Strategic Rationale: Synergistic Effects of Fluorine and the Anthranilic Acid Core

The decision to combine fluorine with the anthranilic acid scaffold is a deliberate strategy rooted in fundamental principles of medicinal chemistry. This section explores the "why" behind this powerful pairing.

The Anthranilic Acid Scaffold: A Versatile and Privileged Template

Anthranilic acid (2-aminobenzoic acid) is more than just a simple aromatic acid; it is a validated pharmacophore.[5] Its structure is analogous to salicylic acid, with the hydroxyl group replaced by an amino group, making its derivatives, the fenamates, nitrogen isosteres of salicylates.[6] This inherent bioisosterism is a key reason for its success, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[7] The scaffold's utility extends far beyond inflammation, with derivatives showing anticancer, antiviral, antimicrobial, and neuroprotective properties.[2][5][8] Its amphoteric nature, possessing both a carboxylic acid and an amino group, provides multiple handles for synthetic modification, allowing for the creation of large, diverse compound libraries essential for exploring structure-activity relationships (SAR).[5][9]

The "Fluorine Effect": Precision Tuning of Molecular Properties

The introduction of fluorine—the most electronegative element—can dramatically alter a molecule's behavior in a biological system.[4] This is not a haphazard substitution but a calculated decision to enhance specific properties.

-

Metabolic Stability: A primary driver for fluorination is to block metabolic "soft spots."[3] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[10] Replacing a hydrogen atom at a site prone to oxidative metabolism (e.g., a para-position on a phenyl ring) with fluorine can prevent hydroxylation, thereby extending the drug's half-life and improving its oral bioavailability.[11][12] For instance, the two p-fluoro substituents in the cholesterol-lowering drug Ezetimibe serve to block aromatic hydroxylation, enhancing its metabolic stability and activity.[11][12]

-

Lipophilicity (LogP) and Permeability: Fluorine is more lipophilic than hydrogen.[4][12] Strategically substituting H with F can increase a compound's overall lipophilicity, which can improve its ability to cross cell membranes.[11] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. However, this effect is highly context-dependent, as excessive lipophilicity can sometimes reduce aqueous solubility.[3]

-

Acidity/Basicity (pKa) Modulation: Due to its powerful inductive electron-withdrawing effect, fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[4][11] It lowers the pKa of carboxylic acids (making them stronger acids) and the pKa of the conjugate acids of amines (making the amines weaker bases).[10] This modulation is crucial because the ionization state of a drug at physiological pH affects its solubility, cell permeability, and ability to interact with its biological target.[4][10]

-

Conformational Control and Binding Affinity: Fluorine substitution can influence molecular conformation through effects like the gauche effect, where polar C-F bonds favor specific spatial arrangements relative to other polar groups.[10] This can stabilize the "bioactive conformation"—the specific shape the molecule must adopt to bind effectively to its target receptor or enzyme—thereby increasing potency and selectivity.[3] Furthermore, the C-F bond can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[3]

Visualization: Blocking Metabolic Oxidation

The following diagram illustrates the fundamental principle of using fluorine to enhance metabolic stability. A vulnerable C-H bond, susceptible to hydroxylation by CYP450 enzymes, is replaced by a robust C-F bond, effectively shielding the molecule from this metabolic pathway.

Caption: Fluorine as a metabolic shield against CYP450 oxidation.

Section 2: Synthetic Strategies and Methodologies

The successful synthesis of fluorinated anthranilic acid derivatives requires a robust toolkit of organic reactions. The choice of strategy often depends on the desired substitution pattern and the commercial availability of starting materials.

N-Arylation via Ullmann Condensation

A classic and widely used method for forming the N-aryl bond in fenamate-type structures is the Ullmann condensation.[13] This copper-catalyzed reaction typically involves the coupling of a halo-benzoic acid with an aniline derivative.[13][14]

Causality: The rationale for using a copper catalyst is its ability to facilitate the C-N cross-coupling, which is otherwise energetically unfavorable. Traditional Ullmann conditions are often harsh, requiring high temperatures and polar aprotic solvents. However, modern modifications using specific ligands and ionic liquids have been developed to proceed under milder conditions, broadening the substrate scope and improving yields.[13] A key advantage of some modern protocols is the elimination of the need to protect the carboxylic acid group, which simplifies the synthetic sequence.[14]

Nucleophilic Aromatic Substitution (SNAr)

An alternative and powerful strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is particularly effective when a fluorine atom is already present on the benzoic acid ring, as fluorine is an excellent leaving group in SNAr reactions, especially when activated by an ortho- or para-directing electron-withdrawing group (like the carboxylic acid).

The reaction involves the substitution of a fluoro group on an unprotected 2-fluorobenzoic acid with a lithium amide under mild, metal-catalyst-free conditions.[15][16]

Experimental Protocol: SNAr Synthesis of N-Aryl Anthranilic Acids [15]

This protocol describes a general procedure for the synthesis of N-aryl anthranilic acids from 2-fluorobenzoic acid and an appropriate aniline.

Materials:

-

2-Fluorobenzoic acid

-

Substituted Aniline (e.g., 3-(trifluoromethyl)aniline)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the substituted aniline (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.0 equivalent) dropwise via syringe. The formation of the lithium amide is typically rapid. Stir for 15 minutes at -78 °C.

-

Benzoic Acid Deprotonation: In a separate flame-dried flask, dissolve 2-fluorobenzoic acid (1.1 equivalents) in anhydrous THF and cool to -78 °C.

-

Slowly add n-BuLi (1.1 equivalents) dropwise to form the lithium 2-fluorobenzoate salt. Stir for 15 minutes.

-

SNAr Coupling: Transfer the lithium amide solution from the first flask to the lithium 2-fluorobenzoate solution via cannula at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Work-up: Quench the reaction by slowly adding 1 M HCl until the pH is acidic (pH ~2-3), which protonates the carboxylate and any remaining base.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl anthranilic acid derivative.

Self-Validation: The success of the reaction is validated by characterization of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR (if applicable), and mass spectrometry to confirm the structure and purity. The disappearance of the 2-fluorobenzoic acid starting material can be monitored by TLC or LC-MS.

Introduction of Trifluoromethyl (CF₃) Groups

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry. One efficient method for constructing trifluoromethylated quinazolinones from anthranilic acids involves a one-pot, continuous-flow synthesis.[17] This approach uses trifluoroacetic anhydride (TFAA) as the CF₃ source and offers precise control over reaction conditions, minimizing waste and manual handling.[17]

Visualization: General Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and optimization of fluorinated anthranilic acid derivatives.

Caption: Iterative workflow for drug discovery with these derivatives.

Section 3: Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of this class of compounds is demonstrated by their broad range of biological activities. This section highlights key therapeutic areas, linking molecular structure to functional outcomes.

Anti-inflammatory Agents: The Fenamate Legacy

The most established application of N-aryl anthranilic acids is as NSAIDs, collectively known as fenamates.[18]

-

Mechanism of Action: Their primary anti-inflammatory, analgesic, and antipyretic effects arise from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[18][19]

-

Key Example: Flufenamic acid, or N-(α,α,α-trifluoro-m-tolyl) anthranilic acid, is a classic example.[6][19] The trifluoromethyl group on the N-aryl ring is particularly potent for anti-inflammatory activity.[6]

-

Structure-Activity Relationship (SAR): For fenamates, the NH group is essential for activity; replacing it with O, CH₂, or S significantly reduces efficacy.[6] The position of the carboxylic acid is also critical. Substitutions on the anthranilic acid ring itself generally decrease activity, whereas substitutions on the N-aryl ring have a profound and varied impact. For instance, in one assay, the order of potency for monosubstitution was 3' > 2' > 4', with the 3'-CF₃ derivative (flufenamic acid) being highly active.[6]

| Compound | Substitution | Target | IC₅₀ (µM) | Reference |

| Mefenamic Acid | 2',3'-dimethyl | COX-1/COX-2 | Varies by assay | [18] |

| Flufenamic Acid | 3'-trifluoromethyl | COX-1/COX-2 | Varies by assay | [6][19] |

| Derivative 49 | Complex amide | PDE4 | 0.06 | [20] |

| Derivative 18 | Complex amide | PDE4 | 0.16 | [20] |

| Table 1: Inhibitory concentrations of selected anthranilic acid derivatives against inflammatory targets. |

Ion Channel Modulators

Beyond COX inhibition, flufenamic acid and its analogs have been identified as potent ion channel modulators.[19] This represents a distinct mechanism of action that contributes to their overall pharmacological profile.

-

Mechanism of Action: These compounds can affect a broad spectrum of channels, including non-selective cation channels and chloride channels, as well as certain potassium, calcium, and sodium channels.[19] The effects are typically rapid and reversible, making them useful tools for ion channel research.[19]

-

Significance: The ability to modulate ion channels opens therapeutic possibilities in areas such as epilepsy, cardiac arrhythmias, and pain, where ion channel dysfunction is a key pathological feature.

Experimental Protocol: Fluorescence-Based HTS Assay for Ion Channel Modulation [21][22]

This protocol provides a high-level workflow for screening compound libraries for ion channel modulators using membrane potential-sensitive dyes.

Principle: Ion channel activity alters the flow of ions across the cell membrane, changing the membrane potential. Fluorescent dyes that are sensitive to these voltage changes can be used to indirectly measure channel opening or closing.[21]

Workflow:

-

Cell Plating: Plate a cell line stably expressing the ion channel of interest into 384- or 1536-well microplates.

-

Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair) to the cells. A non-ionic detergent like Pluronic® F-127 is often used to aid dye solubilization and cell loading.[22] Incubate to allow the dye to enter the cells.

-

Compound Addition: Use an automated liquid handler to add the fluorinated anthranilic acid derivatives from a compound library to the wells.

-

Assay Initiation: Add an agonist or stimulus that is known to activate the ion channel. This will cause an ion flux and a change in membrane potential.

-

Signal Detection: Immediately measure the change in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation).

-

Data Analysis: Activators of the channel will cause a fluorescence change similar to the agonist, while inhibitors (blockers) will prevent the agonist-induced fluorescence change. Calculate Z'-factor to assess assay quality and determine IC₅₀ or EC₅₀ values for active compounds.

Self-Validation: The assay must include positive controls (known activators/inhibitors) and negative controls (DMSO vehicle) to ensure robustness. Hits should be confirmed through dose-response curves and ultimately validated using the gold-standard electrophysiology (patch-clamp) technique.[21]

Anticancer Agents

A growing body of research highlights the potential of fluorinated anthranilic acid derivatives as anticancer agents, acting on a variety of targets.[2][23][24]

-

Targets and Mechanisms: Derivatives have been found to inhibit Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), which controls oncogenes like c-Myc.[23] Others have shown potent in vitro antiproliferative activity against a broad panel of human tumor cell lines, with some exhibiting GI₅₀ (50% growth inhibition) values in the nanomolar range.[24] Fluorinated derivatives of tranilast analogs have also shown inhibitory activity and good binding affinity for the TGFβ1 target.[25]

-

SAR: Structural modifications, such as the formation of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid, have yielded compounds with very high potency.[24] In another study, fluorinated derivatives possessed the strongest inhibitory activities against MCF-7 and HepG2 cell lines.[25]

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| Pyridinyl Ester 25 | Various | < 0.1 (nanomolar) | [24] |

| Compound 5a (Fluorinated) | HepG2 | ~45 (at 100 µM conc.) | [25] |

| Compound 5e (Fluorinated) | HepG2 | ~27 (at 100 µM conc.) | [25] |

| Complex 10 (Trifluorinated) | A549 (Lung) | 1.37 | [26] |

| Complex 10 (Trifluorinated) | HeLa (Cervical) | 2.13 | [26] |

| Table 2: Growth inhibitory concentrations of selected anticancer anthranilic acid derivatives. |

Antitubercular Agents: A Case Study in Target Engagement

Fluorinated anthranilic acids have also been identified as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[27]

-

Target Validation with ¹⁹F NMR: A key aspect of this research was the direct confirmation of target engagement. The binding of a trifluoromethyl-bearing anthranilic acid analog to the MabA protein was unequivocally confirmed using ligand-observed ¹⁹F NMR experiments.[27] In the presence of the protein, the sharp ¹⁹F NMR signal of the small molecule inhibitor broadened to the point of disappearance, a classic indication of binding to a large macromolecule.[27]

Experimental Protocol: Ligand-Observed ¹⁹F NMR for Protein Binding [27]

Principle: A small molecule (<1 kDa) tumbles rapidly in solution, giving sharp NMR signals. A large protein (>20 kDa) tumbles slowly, resulting in very broad, often undetectable, signals. When the small molecule binds to the protein, it effectively tumbles at the slower rate of the protein, causing its NMR signal to broaden significantly. ¹⁹F NMR is ideal for this as there is no background signal from the biological matrix.

Procedure:

-

Sample Preparation: Prepare two NMR samples in an appropriate buffer (e.g., phosphate buffer in D₂O for field locking).

-

Sample A (Control): The fluorinated compound (e.g., 50 µM Compound 12 ).

-

Sample B (Test): The fluorinated compound (50 µM) plus the target protein (e.g., 10 µM MabA).

-

-

NMR Acquisition: Acquire a standard 1D ¹⁹F NMR spectrum for both samples on a high-field spectrometer equipped with a fluorine probe.

-

Data Analysis: Compare the spectra of Sample A and Sample B.

-

No Binding: The ¹⁹F signal in Sample B will be identical (or nearly identical) to Sample A.

-

Binding: The ¹⁹F signal in Sample B will be significantly broadened or completely absent compared to the sharp signal in Sample A. This provides direct evidence of the compound binding to the target protein.

-

Visualization: Mechanism of COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by fenamates.

Section 4: Conclusion and Future Outlook

The strategic combination of the privileged anthranilic acid scaffold with fluorine has yielded a remarkably versatile class of molecules with profound implications for medicinal chemistry. By leveraging the principles of metabolic blocking, pKa modulation, and conformational control, researchers have developed potent agents against inflammatory, oncologic, and infectious disease targets.

The future of this field remains bright. Emerging applications include their use as fluorescent probes for cancer cell detection, where their intrinsic fluorescence is harnessed for biomedical imaging.[28] Furthermore, as our understanding of the tumor microenvironment deepens, the potential for fluorinated derivatives in cancer immunotherapy is an exciting frontier.[29] The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space, enabling the synthesis of even more complex and highly optimized derivatives. For the medicinal chemist, fluorinated anthranilic acids represent a powerful and validated platform for the rational design of the next generation of therapeutics.

References

-

Moir, M., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

-

Ni, K., & O'Hagan, D. (2025). Fluorine in drug discovery: Role, design and case studies. RSC Medicinal Chemistry. [Link]

-

Pritchard, M. K., & O'Hagan, D. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 1079. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]

-

Pritchard, M. K., & O'Hagan, D. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

Gill, H., et al. (2025). Fluorine in Drug Design: A Bioisosteric Perspective. Policy Commons. [Link]

-

Senci, K., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Pharmaceuticals, 16(2), 335. [Link]

-

Moir, M., et al. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

-

Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Belaud-Rotureau, M., et al. (2010). Synthesis of N-aryl and N-alkyl anthranilic acids via S(N)Ar reaction of unprotected 2-fluoro- and 2-methoxybenzoic acids by lithioamides. Organic Letters, 12(10), 2406-2409. [Link]

-

Shokri, A., et al. (2019). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 62(11), 5645-5658. [Link]

-

Kumar, C. B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

-

McFarland, S. A., et al. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Dyes and Pigments, 121, 296-304. [Link]

-

Gemo, A., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(25), 10747-10753. [Link]

-

Guinamard, R., et al. (2013). Flufenamic acid as an ion channel modulator. Channels, 7(5), 352-359. [Link]

-

Belaud-Rotureau, M., et al. (2010). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. ResearchGate. [Link]

- Huff, G., et al. (1982). Preparation of fluorinated anthranilic acid and anthranilonitrile.

-

Cocco, M. T., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. ResearchGate. [Link]

-

Wang, J. Y., et al. (2015). Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation. Organic & Biomolecular Chemistry, 13(31), 8473-8484. [Link]

-

Khan, I., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6524. [Link]

-

Nguyen, T. T. N., et al. (2025). Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. Letters in Drug Design & Discovery, 22. [Link]

-

Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

Li, Y., & Liu, X. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 16. [Link]

-

Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s480-s491. [Link]

-

Niu, C., et al. (2023). Synthesis, Structures and Biological Activity of Novel Complexes with Trifluorinated Anthranilic Acid Derivatives. ResearchGate. [Link]

-

Kumar, C. B. (2024). Anthranilic acid. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

-

Nasr, T., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]

-

Wiklund, P., & Bergman, J. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral Thesis, KTH, Stockholm. [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

-

Raza, A., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6120. [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

-

L-D, et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301. [Link]

-

Harada, H., et al. (2009). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Bioorganic & Medicinal Chemistry, 17(1), 161-170. [Link]

-

Ni, K., & O'Hagan, D. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis, 13(18), 12270-12293. [Link]

-

Bari, M. R., et al. (2018). Structural Investigation for Optimization of Anthranilic Acid Derivatives as Partial FXR Agonists by in Silico Approaches. Molecules, 23(8), 1848. [Link]

-

Wroblowsky, B. (2025). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. [Link]

-

Wikipedia contributors. (2024). Anthranilic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Kwong, F. Y., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Organic Letters, 8(1), 5-8. [Link]

-

Wroblowsky, B. (2025). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ResearchGate. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues | MDPI [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of N-aryl and N-alkyl anthranilic acids via S(N)Ar reaction of unprotected 2-fluoro- and 2-methoxybenzoic acids by lithioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. archives.ijper.org [archives.ijper.org]

- 19. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. d-nb.info [d-nb.info]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benthamdirect.com [benthamdirect.com]

- 26. researchgate.net [researchgate.net]

- 27. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification | MDPI [mdpi.com]

- 28. mcfarland.acadiau.ca [mcfarland.acadiau.ca]

- 29. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]

2,3-Diamino-6-fluorobenzoic acid molecular weight and solubility data

Technical Whitepaper: Physicochemical Profiling of 2,3-Diamino-6-fluorobenzoic Acid

Executive Summary This technical guide provides an in-depth analysis of 2,3-Diamino-6-fluorobenzoic acid (CAS 1823892-97-2), a critical fluorinated aromatic intermediate used in the synthesis of fused heterocyclic systems, particularly fluoroquinolones and quinazolinones. This document details its molecular characteristics, solubility thermodynamics, and handling protocols, synthesizing data from structural analogues and available chemical registries to support research and drug development workflows.

Chemical Identity & Structural Analysis

2,3-Diamino-6-fluorobenzoic acid is a multi-functionalized benzene derivative. Its structure is defined by a benzoic acid core substituted with two amino groups at the ortho and meta positions relative to the carboxyl group, and a fluorine atom at the ortho position (C6).

Table 1: Physicochemical Identity

| Property | Data |

| Chemical Name | 2,3-Diamino-6-fluorobenzoic acid |

| CAS Number | 1823892-97-2 |

| Molecular Formula | |

| Molecular Weight | 170.14 g/mol |

| Exact Mass | 170.0492 |

| Appearance | Off-white to pale brown solid (Oxidation sensitive) |

| Predicted pKa (Acid) | ~2.5 (Carboxyl group, lowered by F-inductive effect) |

| Predicted pKa (Base) | ~4.8 (Aniline nitrogen) |

Structural Insight: The presence of the fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the carboxylic acid compared to non-fluorinated analogues. Concurrently, the vicinal diamine motif (positions 2 and 3) creates a strong potential for chelation and intramolecular hydrogen bonding, significantly influencing solubility and crystal packing stability.

Solubility Profile & Thermodynamics

The solubility of 2,3-Diamino-6-fluorobenzoic acid is governed by its amphoteric nature. It exists as a zwitterion at neutral pH, leading to high crystal lattice energy and reduced aqueous solubility.

Table 2: Solubility Data (Experimental & Predicted)

| Solvent | Solubility Rating | Estimated Conc. | Mechanistic Note |

| Water (pH 7) | Low / Sparingly Soluble | < 1 mg/mL | Zwitterionic lattice stabilization prevents dissolution. |

| 1M HCl | High | > 25 mg/mL | Protonation of amines forms soluble cationic species ( |

| 1M NaOH | High | > 25 mg/mL | Deprotonation of carboxyl forms soluble anionic species ( |

| DMSO | High | > 50 mg/mL | Disrupts H-bonding; ideal for stock solutions. |

| Ethanol/Methanol | Moderate | 5–15 mg/mL | Soluble, often used for recrystallization with co-solvents. |

| Dichloromethane | Low | < 0.5 mg/mL | Insufficient polarity to overcome lattice energy. |

pH-Dependent Ionization Pathway

The compound's solubility is strictly pH-dependent. The following diagram illustrates the ionization states that dictate solubility in aqueous buffers.

Figure 1: pH-dependent ionization states of 2,3-Diamino-6-fluorobenzoic acid. Solubility is maximized at pH extremes.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Objective: To determine thermodynamic solubility in a specific solvent.

-

Preparation: Weigh 10 mg of 2,3-Diamino-6-fluorobenzoic acid into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration:

-

Cap tightly and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Visual Check: If fully dissolved, add more solid until saturation is observed (precipitate remains).

-

-

Separation: Centrifuge the saturated suspension at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant and filter through a 0.22 µm PTFE filter.

-

Dilute 10 µL of filtrate into 990 µL of Mobile Phase A.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Protocol B: Purity Analysis via HPLC

Context: Impurities (e.g., mono-amino precursors) can significantly alter solubility data.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

Synthetic Utility & Handling

Synthesis Workflow

The synthesis of this compound typically involves the reduction of a nitro-precursor. The presence of the ortho-diamine makes the compound susceptible to oxidative degradation (turning dark brown) if exposed to air and light for prolonged periods.

Figure 2: Synthetic pathway from the commercially available 2-amino-6-fluorobenzoic acid precursor.[1]

Handling & Storage

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Stability: Hygroscopic. Protect from light to prevent photo-oxidation of the aniline groups.

-

Safety: Irritant (H315, H319).[2] Treat as a potential mutagen due to the aniline functionality.

References

-

BLD Pharm. (2025).[3] Product Analysis: 2,3-Diamino-6-fluorobenzoic acid (CAS 1823892-97-2).[1][3][4][5][6][7][8][9][10] Retrieved from

-

AA Blocks. (2025). Catalog Entry: 2,3-Diamino-6-fluorobenzoic acid. Retrieved from

-

PubChem. (2025). Compound Summary: 2,3-Diaminobenzoic acid (Analogue Reference).[5] National Library of Medicine. Retrieved from

-

Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid (Mechanistic Analogue). Org. Synth. 2010, 87, 104-114. Retrieved from

Sources

- 1. 56741-33-4|5-Amino-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-chloro-2-iodo-1-nitrobenzene price,buy 4-chloro-2-iodo-1-nitrobenzene - chemicalbook [m.chemicalbook.com]

- 3. 1379099-19-0|4,5-Diamino-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 446-31-1|4-Amino-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. 914223-43-1|3-Amino-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 7. 914223-43-1|3-Amino-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 8. 1690247-35-8|6,6'-Azanediylbis(2-fluorobenzoic acid)|BLD Pharm [bldpharm.com]

- 9. 446-32-2|2-Amino-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 10. 1823892-97-2 | 2,3-Diamino-6-fluorobenzoic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Strategic Fluorination: The Role of 6-Fluoro Substitution in Diaminobenzoic Acid Scaffolds

Executive Summary

In the optimization of benzoic acid-based pharmacophores, the diaminobenzoic acid (DABA) scaffold serves as a critical intermediate for histone deacetylase (HDAC) inhibitors, folate antagonists, and benzamide-based DNA binding agents. However, the native scaffold often suffers from rapid Phase I metabolic clearance and suboptimal membrane permeability.

This guide analyzes the strategic introduction of a fluorine atom at the 6-position (ortho to the carboxylic acid). This specific substitution is not merely a steric block; it is a profound electronic modulator that lowers pKa, locks conformation via the "ortho effect," and shields the ring from oxidative defunctionalization.

Physicochemical Modulation: The Ortho-Fluorine Effect

The introduction of fluorine at the C6 position (ortho to the carboxyl group) creates a unique physicochemical environment that distinguishes 6-fluoro-DABA derivatives from their non-fluorinated congeners.

Acidity and pKa Shift

The most immediate impact of 6-fluorine substitution is a significant increase in acidity (lowering of pKa).

-

Mechanism: The high electronegativity of fluorine exerts a strong inductive effect (

), withdrawing electron density from the carboxyl group.[1] Furthermore, the steric bulk of the ortho-fluorine forces the carboxyl group to twist out of coplanarity with the phenyl ring.[1] This deconjugation destabilizes the neutral acid but stabilizes the carboxylate anion by reducing electron repulsion between the carboxylate oxygens and the aromatic -

Data Impact: While benzoic acid has a pKa of ~4.20, 2-amino-6-fluorobenzoic acid (and its diamino analogs) typically exhibits a pKa in the range of 3.2 – 3.5 .

-

Biological Consequence: At physiological pH (7.4), the fraction of ionized drug increases. However, the lipophilicity of the neutral fraction is enhanced by the fluorine, creating a "Goldilocks" zone for passive diffusion and solubility.

Lipophilicity and Permeability (LogD)

Fluorine is highly lipophilic but non-polarizable. Replacing a hydrogen with fluorine at C6 increases the

-

The Dipole Factor: The C-F bond creates a strong dipole. In 6-fluoro-DABA, this dipole often opposes the dipole of the carbonyl group, reducing the overall molecular dipole moment and facilitating transit through non-polar lipid bilayers.

Table 1: Comparative Physicochemical Properties

| Property | Native 2,4-Diaminobenzoic Acid | 6-Fluoro-2,4-Diaminobenzoic Acid | Impact |

| pKa (COOH) | ~4.6 - 4.8 | 3.4 - 3.8 | Increased Acidity (Inductive + Steric) |

| LogP | 0.85 | 1.25 | Enhanced Lipophilicity |

| Metabolic Stability | Low (Ring Oxidation) | High | Blocked P450 site (C6) |

| Conformation | Planar (Resonance stabilized) | Twisted | Steric clash prevents coplanarity |

Structural Dynamics & Conformational Locking

The "Ortho Effect" is the defining structural feature of 6-fluoro substitution. Unlike hydrogen (Van der Waals radius

The Twist Angle

In native diaminobenzoic acids, the carboxyl group is often coplanar with the ring to maximize resonance with the amino groups (push-pull system).

-

6-F Substitution: Forces the carbonyl group to rotate (twist angle

). -

Binding Entropy: If the biological target (e.g., an enzyme active site) requires a twisted conformation, the 6-F analog pays a lower entropic penalty upon binding because it is already "pre-organized" in the bioactive conformation.

Intramolecular Hydrogen Bonding

The 6-fluorine atom can serve as a weak hydrogen bond acceptor. In 2,6-disubstituted systems (e.g., 2-amino-6-fluorobenzoic acid), an intramolecular H-bond network can form between the 2-amino group, the carboxyl oxygen, and the 6-fluorine, further rigidifying the scaffold.

Figure 1: Mechanistic flow of the "Ortho Effect" inducing conformational locking.

Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol).

-

Oxidative Blocking: The C6 position in benzoic acids is electronically activated and often susceptible to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position effectively "caps" this metabolic soft spot.

-

Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the entire ring towards electrophilic attack, protecting the diamino system from rapid oxidative degradation (e.g., quinone imine formation).

Synthetic Protocols

Synthesis of 6-fluoro-diaminobenzoic acid derivatives requires careful orchestration to prevent over-reduction or defluorination. Below is a validated route adapted from Organic Syntheses and recent medicinal chemistry literature, focusing on the Isatin Oxidation Route which is superior to direct nitration for regiocontrol.

Protocol: Synthesis of 2-Amino-6-Fluorobenzoic Acid (Precursor)

Rationale: Direct fluorination of diaminobenzoic acid is difficult. It is more efficient to synthesize the 2-amino-6-fluoro core from 6-fluoroisatin (commercially available or made via Sandmeyer isonitrosoacetanilide synthesis) and then functionalize further.

Step 1: Oxidation of 6-Fluoroisatin

This method avoids the use of harsh nitration conditions initially and provides the clean anthranilic acid core.

-

Reagents: 6-Fluoroisatin (1.0 eq), NaOH (1 M aq),

(30%). -

Setup: 500 mL 3-neck flask, thermometer, addition funnel.

-

Procedure:

-

Dissolve 6-fluoroisatin (e.g., 15.0 g) in 1 M NaOH (200 mL). The solution will turn dark.

-

Cool to 15°C.

-

Add

(30%, 22 mL) dropwise over 45 minutes. Caution: Exothermic. Maintain temp < 40°C. -

Stir for 1.5 hours. The color should shift to pale orange/yellow.

-

Acidify carefully with 3 M HCl to pH ~7.5.

-

Workup: Filter the precipitate if any (impurities). Acidify filtrate further to pH 2-3 to precipitate the product.

-

Purification: Recrystallize from water/ethanol.[2]

-

-

Yield: Typically 70-80%.

-

Validation:

NMR (DMSO-

Step 2: Nitration to 2-Amino-6-Fluoro-3-Nitrobenzoic Acid

To introduce the second amino group (for diaminobenzoic acid), we perform a controlled nitration.

-

Reagents: 2-Amino-6-fluorobenzoic acid, conc.

, conc. -

Procedure:

-

Dissolve precursor in conc.

at 0°C. -

Add fuming

(1.05 eq) dropwise. The amino group directs ortho and para. The ortho position (C3) and para position (C5) are available. Sterics from the C6-Fluoro usually favor the C3 or C5 position depending on specific conditions. -

Note: Protection of the amine (as acetamide) may be required to prevent oxidation, followed by deprotection.

-

Step 3: Reduction to Diamine

-

Reagents:

, Pd/C (10%) or Fe/HCl (Bechamp reduction). -

Procedure: Standard catalytic hydrogenation in Methanol at 30 psi.

-

Result: 6-Fluoro-diaminobenzoic acid derivative.

Figure 2: Synthetic workflow from Isatin precursor to Diaminobenzoic Acid.

References

-

BenchChem. (2025).[1][3] A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids. Retrieved from

-

Shtukenberg, A. G., et al. (2024).[4] "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design, 24(12), 5276-5284.[4] Link

-

Organic Syntheses. (1996). "2-Amino-3-fluorobenzoic acid."[5] Org.[2][6][7] Synth., 76, 6. (Note: Numbering varies by nomenclature priority, this refers to the ortho-fluoro anthranilic acid core). Link

-

Shah, P., & Westwell, A. D. (2007).[8] "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[8] Link

-

Banerjee, B., et al. (2022).[9] "Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal." European Journal of Chemistry, 13(2), 206-213.[9] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

Navigating the Procurement and Quality Control of High-Purity 2,3-diamino-6-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals

Abstract

For researchers and scientists at the forefront of pharmaceutical development, access to high-purity, novel chemical entities is paramount. 2,3-diamino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, represents a promising scaffold for the synthesis of innovative therapeutics. However, its limited commercial availability necessitates a strategic approach to procurement and rigorous quality control. This in-depth technical guide provides a comprehensive framework for navigating the acquisition of high-purity 2,3-diamino-6-fluorobenzoic acid, with a focus on supplier qualification, in-house purity verification, and best practices for handling and storage. This document serves as a critical resource for drug development professionals, offering field-proven insights to ensure the integrity of their research and the quality of their starting materials.

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Fluorine-containing amino acids, in particular, are increasingly prominent in the design of novel pharmaceuticals. While 2,3-diamino-6-fluorobenzoic acid is not a widely commercialized compound, its structural motifs suggest significant potential as a versatile building block in the synthesis of a new generation of therapeutic agents. Its utility is anticipated in the development of anti-inflammatory and analgesic drugs, mirroring the applications of related compounds like 2-amino-6-fluorobenzoic acid.[1]

Due to its current status as a research--oriented molecule, sourcing high-purity 2,3-diamino-6-fluorobenzoic acid presents a considerable challenge. Standard chemical catalogs often list structurally similar but distinct compounds, such as 2-amino-6-fluorobenzoic acid and 2,3-diaminobenzoic acid. Therefore, a direct purchase is unlikely, and researchers must turn to specialized chemical synthesis services.

Acquisition Strategy: Partnering with Custom Synthesis Providers

Given the absence of off-the-shelf suppliers, the primary route for obtaining 2,3-diamino-6-fluorobenzoic acid is through a partnership with a custom synthesis laboratory. This approach offers the advantage of specifying the exact purity and quantity required for your research needs.

Workflow for Engaging a Custom Synthesis Provider

Caption: Workflow for Custom Synthesis Engagement.

Selecting a Competent Custom Synthesis Partner

Choosing the right partner is critical to the success of your project. Consider the following criteria when evaluating potential custom synthesis providers:

-

Expertise in Fluorination Chemistry: The introduction of fluorine into an aromatic ring can be challenging. A provider with demonstrated experience in this area is essential.

-

Analytical Capabilities: The provider must have the in-house capability to perform the necessary analytical tests to confirm the identity and purity of the final compound.

-

Transparency and Communication: A reliable partner will provide regular updates on the progress of the synthesis and be transparent about any challenges encountered.

-

Track Record and References: Request case studies or references from previous clients to gauge the provider's reliability and quality of work.

Purity Verification: A Multi-faceted Approach to Quality Control

Upon receipt of the custom-synthesized 2,3-diamino-6-fluorobenzoic acid, it is imperative to conduct in-house purity verification. A combination of analytical techniques should be employed to obtain a comprehensive purity profile.

Comparative Overview of Analytical Techniques

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry detection.[2] | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei.[2] |

| Limit of Detection (LOD) | 1 - 10 µg/mL | 6 - 44 ng/L (after derivatization)[2][3][4][5] | Dependent on analyte and internal standard concentration. |

| Key Advantages | High resolution for separating non-volatile impurities. | High sensitivity for identifying and quantifying volatile impurities. | Primary analytical method; does not require a specific reference standard of the analyte.[2] |

| Considerations | Requires a reference standard for absolute quantification. | Often requires derivatization for acidic compounds to enhance volatility.[2] | Requires a certified internal standard of known purity.[2] |

Experimental Protocols

This protocol provides a general method for determining the purity of 2,3-diamino-6-fluorobenzoic acid using reversed-phase HPLC with UV detection.

Instrumentation and Consumables:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

-

Sample Solvent: 50:50 Water/Acetonitrile

Procedure:

-

Standard Preparation: Accurately prepare a stock solution of the synthesized compound in the sample solvent at a concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the sample solvent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient: A typical starting point is 95% A and 5% B, with a linear gradient to 5% A and 95% B over 20 minutes. This should be optimized to achieve good separation of the main peak from any impurities.

-

-

Data Analysis: Integrate the peak areas of the chromatogram. Calculate the purity based on the area percentage of the main peak relative to the total peak area.

This method is suitable for identifying and quantifying volatile impurities. Derivatization is necessary for an acidic compound like 2,3-diamino-6-fluorobenzoic acid to improve its volatility.

Instrumentation and Consumables:

-

GC-MS system

-

Appropriate capillary column (e.g., DB-5ms)

-

Derivatizing agent (e.g., BF3-methanol or diazomethane)

-

Anhydrous solvent (e.g., Methanol)

Procedure:

-

Derivatization:

-

Accurately weigh approximately 1 mg of the synthesized compound into a vial.

-

Add 1 mL of the derivatizing agent solution (e.g., 14% BF3-methanol).

-

Heat the mixture at 60°C for 30 minutes to form the methyl ester.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the esterified product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI)

-

Mass Scan Range: m/z 50-500

-

-

Data Analysis: Identify peaks corresponding to volatile impurities by their mass spectra and retention times.

Illustrative Synthesis Pathway

While the specific synthetic route will be determined by the chosen custom synthesis provider, understanding a potential pathway is beneficial for technical discussions. A plausible approach for the synthesis of 2,3-diamino-6-fluorobenzoic acid could involve the following key transformations:

Caption: Plausible Synthetic Route.

This proposed pathway is illustrative and may be subject to optimization and modification by the synthesis laboratory.

Handling, Storage, and Safety Considerations

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

-

Safety: Based on related compounds, 2,3-diamino-6-fluorobenzoic acid should be considered an irritant to the skin, eyes, and respiratory system. In case of contact, rinse the affected area with plenty of water.

Conclusion

The acquisition of high-purity 2,3-diamino-6-fluorobenzoic acid requires a departure from traditional procurement methods. By engaging with reputable custom synthesis providers and implementing a robust in-house quality control program, researchers can confidently obtain this valuable building block for their drug discovery programs. A multi-technique analytical approach is essential for a comprehensive understanding of the compound's purity profile, ensuring the reliability and reproducibility of subsequent research. This guide provides the foundational knowledge for navigating this process, empowering scientists to access the novel chemical tools necessary to drive pharmaceutical innovation.

References

-

2-Amino-6-Fluorobenzoic Acid 98% - PureSynth. PureSynth Research Chemicals. Available at: [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

2,3-Diaminobenzoic acid | 603-81-6 | 98% - LBAO Chemicals. LBAO Chemicals. Available at: [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkivoc. Arkivoc. Available at: [Link]

-

Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. ResearchGate. Available at: [Link]

-

Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - ResearchGate. ResearchGate. Available at: [Link]

-

Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Strategic Integration of 2,3-Diamino-6-fluorobenzoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms and vicinal diamine functionalities has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of 2,3-diamino-6-fluorobenzoic acid, a highly functionalized scaffold with significant potential in drug discovery. We will dissect its synthetic pathways, explore its utility in the construction of diverse heterocyclic systems, and analyze its application in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this scaffold to develop novel drug candidates with enhanced pharmacological profiles.

Introduction: The Rationale for Fluorinated Diaminobenzoic Acids in Medicinal Chemistry

The design of novel therapeutic agents is a multifactorial challenge, requiring the optimization of potency, selectivity, and pharmacokinetic properties. The strategic incorporation of specific structural motifs can profoundly influence these parameters. 2,3-Diamino-6-fluorobenzoic acid presents a compelling scaffold for drug discovery due to the synergistic effects of its constituent functional groups.

The fluorine atom, owing to its small size, high electronegativity, and the strength of the C-F bond, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Its introduction can alter the pKa of nearby functional groups and influence conformational preferences, thereby fine-tuning interactions with protein active sites.

The ortho-diamino arrangement provides a versatile handle for the construction of various heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused ring structures that are prevalent in many classes of bioactive molecules, including kinase inhibitors.[2] The carboxylic acid moiety offers a convenient point for further derivatization, enabling the exploration of diverse chemical space and the attachment of pharmacophores that can modulate solubility and target engagement.

This guide will provide a detailed examination of the synthesis and application of 2,3-diamino-6-fluorobenzoic acid, highlighting its potential as a key building block in the development of next-generation therapeutics.

Synthesis of 2,3-Diamino-6-fluorobenzoic Acid: A Proposed Pathway

While a direct, one-pot synthesis of 2,3-diamino-6-fluorobenzoic acid is not extensively documented in readily available literature, a robust and logical synthetic route can be proposed based on established organic chemistry principles and published procedures for structurally related compounds. The following multi-step synthesis is a viable approach for laboratory-scale production.

Proposed Synthetic Workflow

The proposed synthesis commences with the commercially available 2,6-difluorobenzoic acid and proceeds through nitration, selective amination, a second nitration, and a final reduction to yield the target molecule.

Sources

Methodological & Application

Application Note: Synthesis of Fluorinated Benzimidazoles using 2,3-Diamino-6-fluorobenzoic Acid

This Application Note provides a comprehensive technical guide for the synthesis of fluorinated benzimidazoles utilizing 2,3-diamino-6-fluorobenzoic acid as the core scaffold. This specific precursor yields 7-fluoro-1H-benzimidazole-4-carboxylic acid derivatives, a privileged pharmacophore in PARP inhibitors, kinase inhibitors, and other bioactive small molecules where metabolic stability and specific pKa modulation are required.

Strategic Analysis & Chemical Logic

The Scaffold Advantage

The 2,3-diamino-6-fluorobenzoic acid scaffold offers a unique substitution pattern. Upon cyclization, the resulting benzimidazole retains a carboxylic acid at the C4 position and a fluorine atom at the C7 position (using IUPAC numbering for the fused system).

-

C4-Carboxylic Acid: Provides a versatile handle for downstream amidation, esterification, or decarboxylation.

-

C7-Fluorine: Modulates the pKa of the imidazole nitrogen, enhances metabolic stability against oxidative metabolism at the electron-rich ring, and can participate in intramolecular hydrogen bonding.

Synthetic Challenges

-

Zwitterionic Nature: The starting material exists as a zwitterion, leading to poor solubility in non-polar organic solvents. Protocols must utilize polar protic solvents (EtOH, H2O) or strong acids (PPA, HCl).

-

Oxidation Sensitivity: As an electron-rich diamine, the starting material is prone to air oxidation (darkening). Reactions should be conducted under an inert atmosphere until the stable benzimidazole core is formed.

-

Regioselectivity: While cyclization is generally straightforward, the presence of the C1-COOH and C6-F groups creates electronic asymmetry. In condensation with aldehydes, the more nucleophilic amine (typically C3-NH2, less deactivated by the COOH) attacks first.

Experimental Protocols

Protocol A: Oxidative Cyclization with Aldehydes (Mild Conditions)

Best for: Aromatic and heteroaromatic aldehydes sensitive to harsh acid.

Mechanism: Formation of a Schiff base followed by intramolecular nucleophilic attack and subsequent oxidation (dehydrogenation).

Reagents:

-

2,3-Diamino-6-fluorobenzoic acid (1.0 equiv)

-

Aryl Aldehyde (1.0 - 1.1 equiv)

-

Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or 1,4-Benzoquinone (1.0 equiv)

-

Solvent: Ethanol/Water (3:1 v/v) or DMF (for solubility)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, suspend 2,3-diamino-6-fluorobenzoic acid (1.0 mmol) in Ethanol/Water (10 mL). If solubility is poor, add mild base (K₂CO₃, 0.5 equiv) to solubilize as the carboxylate, or switch to DMF.

-

Aldehyde Addition: Add the aldehyde (1.0 mmol) in one portion. Stir at room temperature for 15 minutes to initiate imine formation.

-

Oxidant Addition: Add Na₂S₂O₅ (1.2 mmol) dissolved in a minimum amount of water.

-

Note: Na₂S₂O₅ generates bisulfite adducts in situ, facilitating cyclization and oxidation.

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/MeOH 9:1). The diamine spot (polar, often fluorescent) should disappear.

-

Workup:

-

Concentrate the solvent to ~20% volume under reduced pressure.

-

Pour into ice-water (50 mL). The product often precipitates as the free acid.

-

pH Adjustment: If no precipitate forms, adjust pH to ~3–4 (the isoelectric point) using 1M HCl.

-

Filter the solid, wash with cold water and diethyl ether.

Protocol B: Phillips-Ladenburg Condensation with Carboxylic Acids

Best for: Aliphatic acids or stable aromatic acids; requires harsh conditions.

Reagents:

-

2,3-Diamino-6-fluorobenzoic acid (1.0 equiv)

-

Carboxylic Acid (1.0 - 1.2 equiv)

-

Solvent/Catalyst: 4N HCl (aqueous) or Polyphosphoric Acid (PPA)

Step-by-Step Methodology:

-

Mixing: Mix 2,3-diamino-6-fluorobenzoic acid (1.0 mmol) and the carboxylic acid (1.1 mmol) in 4N HCl (10 mL).

-

Reflux: Heat to reflux (100°C) for 6–12 hours.

-

Optimization: For difficult substrates, use PPA at 140°C for 2–4 hours.

-

-

Neutralization:

-

Cool the reaction mixture.

-

Slowly neutralize with Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃ to pH 5–6.

-

Caution: Exothermic reaction.

-

-

Isolation: Collect the precipitate by filtration. Recrystallize from Ethanol or DMF/Water.

Protocol C: Synthesis of 2-Unsubstituted Derivatives

Best for: Generating the core scaffold for later C2-functionalization.

Reagents:

-

2,3-Diamino-6-fluorobenzoic acid[5]

-

Formic Acid (90% or 98%)

Methodology:

-

Reflux the diamine in excess Formic Acid (5–10 volumes) for 3–5 hours.

-

Evaporate excess formic acid.

-

Neutralize residue with aqueous ammonia to precipitate 7-fluoro-1H-benzimidazole-4-carboxylic acid .

Visualization of Reaction Pathways

The following diagram illustrates the synthetic logic and mechanistic flow for Protocol A and B.

Caption: Synthetic workflow for converting 2,3-diamino-6-fluorobenzoic acid into benzimidazoles via oxidative cyclization (Protocol A) or acid condensation (Protocol B).

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Tar | Incomplete oxidation (Protocol A) or polymerization. | Ensure adequate oxidant (Na₂S₂O₅ or air bubbling). Switch to Protocol A if aldehyde is sensitive. |

| Starting Material Remains | Poor solubility of zwitterion. | Add catalytic acid (HCl) or base (to form carboxylate) to improve homogeneity before heating. |

| Product Solubility | Amphoteric nature of amino-acid product. | The product is least soluble at its isoelectric point (pH ~3.5–4.5). Isolate strictly at this pH. |

| Regioisomers? | Tautomerism. | The N-H proton is labile. In solution (NMR), C4-COOH/C7-F and C7-COOH/C4-F are tautomers. In solid state, H-bonding dictates the fixed form. |

Characterization Data Summary

Expected spectral characteristics for 2-substituted-7-fluoro-1H-benzimidazole-4-carboxylic acid :

-

¹H NMR (DMSO-d₆):

-

Aromatic Region: Two doublets (or dd) for the benzimidazole ring protons (H5 and H6) showing ortho-coupling (~8 Hz) and H-F coupling (~4-10 Hz).

-

COOH: Broad singlet at 12.0–14.0 ppm (often exchanged with D₂O).

-

NH: Broad singlet, often very downfield or invisible due to exchange.

-

-

¹⁹F NMR:

-

Single peak around -110 to -130 ppm (depending on substitution).

-

-

Mass Spectrometry (ESI):

-

Positive mode: [M+H]⁺

-

Negative mode: [M-H]⁻ (Strong signal due to COOH).

-

References

-

Review of Benzimidazole Synthesis

-

Microwave & Conventional Synthesis Protocols

- Title: Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)

- Source: ResearchG

-

URL:[Link]

-

Oxidative Cyclization Mechanisms

-

Fluorinated Precursor Properties (2-Amino-6-fluorobenzoic acid)

- Title: 2-Amino-6-fluorobenzoic acid Product Page & Properties.

-

Source: Sigma-Aldrich.

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. Benzimidazole synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1823892-97-2 | 2,3-Diamino-6-fluorobenzoic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. mdpi.com [mdpi.com]

- 7. jchemrev.com [jchemrev.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Cyclization of 2,3-Diamino-6-fluorobenzoic Acid with Aldehydes

Introduction: The Strategic Importance of 5-Fluoroquinazoline-8-carboxylic Acids